molecular formula C23H21N3O3S B10865426 N-(4-{5-[(4-propylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide

N-(4-{5-[(4-propylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide

Cat. No.: B10865426
M. Wt: 419.5 g/mol
InChI Key: JPEWDZWTXBRHDX-UHFFFAOYSA-N
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Description

N~2~-(4-{5-[(4-PROPYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene carboxamide core linked to a phenyl group substituted with an oxadiazole ring and a propylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-{5-[(4-PROPYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Propylphenoxy Methyl Group: This step involves the reaction of the oxadiazole intermediate with 4-propylphenol and a suitable alkylating agent.

    Coupling with the Thiophene Carboxamide: The final step involves coupling the substituted phenyl oxadiazole with thiophene carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-{5-[(4-PROPYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

N~2~-(4-{5-[(4-PROPYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N2-(4-{5-[(4-PROPYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene carboxamide moiety can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-2-({4-PHENYL-5-[(4-PROPYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
  • N-(2,5-DIMETHYLPHENYL)-2-({4-PHENYL-5-[(4-PROPYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Uniqueness

N~2~-(4-{5-[(4-PROPYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE is unique due to its combination of a thiophene carboxamide core with an oxadiazole ring and a propylphenoxy methyl group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[4-[5-[(4-propylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H21N3O3S/c1-2-4-16-6-12-19(13-7-16)28-15-21-25-22(26-29-21)17-8-10-18(11-9-17)24-23(27)20-5-3-14-30-20/h3,5-14H,2,4,15H2,1H3,(H,24,27)

InChI Key

JPEWDZWTXBRHDX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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